molecular formula C28H28N4O5S B11446090 Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11446090
M. Wt: 532.6 g/mol
InChI Key: BRVBYVKPMUWAJS-UHFFFAOYSA-N
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Description

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, amino, oxo, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-ethoxyphenylamine with an appropriate aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a thioamide to form the imidazolidinone ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate can be compared with similar compounds such as:

    Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: Similar in structure but with a thiophene ring instead of an imidazolidinone ring.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring and is used in different applications.

Properties

Molecular Formula

C28H28N4O5S

Molecular Weight

532.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H28N4O5S/c1-3-36-23-14-10-20(11-15-23)30-25(33)17-24-26(34)32(22-12-8-19(9-13-22)27(35)37-4-2)28(38)31(24)18-21-7-5-6-16-29-21/h5-16,24H,3-4,17-18H2,1-2H3,(H,30,33)

InChI Key

BRVBYVKPMUWAJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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